2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide
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Overview
Description
2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is a complex organic compound with a molecular formula of C13H12ClN3O3S and a molecular weight of 325.77 . This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide involves multiple steps. The starting materials typically include pyridine derivatives and thiazolidine compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often require specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide hydrochloride
- This compound methyl ester
Uniqueness
Compared to similar compounds, this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C13H12ClN3O3S |
---|---|
Molecular Weight |
325.77 g/mol |
IUPAC Name |
2-chloro-N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H12ClN3O3S/c14-7-11(18)16-4-5-17-12(19)10(21-13(17)20)6-9-2-1-3-15-8-9/h1-3,6,8H,4-5,7H2,(H,16,18)/b10-6- |
InChI Key |
IKNRTONYGCGHRA-POHAHGRESA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Origin of Product |
United States |
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